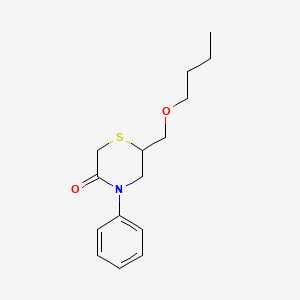
6-(Butoxymethyl)-4-phenylthiomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Butoxymethyl)-4-phenylthiomorpholin-3-one is a chemical compound with a molecular formula of C16H23NO2S It is a derivative of thiomorpholinone, characterized by the presence of a butoxymethyl group and a phenyl group attached to the thiomorpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butoxymethyl)-4-phenylthiomorpholin-3-one typically involves the reaction of amino thiols with chloroacetic acid esters. This reaction leads to the formation of amino mercapto esters, which can further react to form the desired thiomorpholinone derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction, with optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Butoxymethyl)-4-phenylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
6-(Butoxymethyl)-4-phenylthiomorpholin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Butoxymethyl)-4-phenylthiomorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Thiomorpholinone: The parent compound, lacking the butoxymethyl and phenyl groups.
6-Alkyl(alkoxy)-N-aryltetrahydro-1,4-thiazine-3-ones: Structurally related compounds with different substituents.
Uniqueness
6-(Butoxymethyl)-4-phenylthiomorpholin-3-one is unique due to the presence of both butoxymethyl and phenyl groups, which confer distinct chemical properties and potential applications. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84609-64-3 |
|---|---|
Molecular Formula |
C15H21NO2S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
6-(butoxymethyl)-4-phenylthiomorpholin-3-one |
InChI |
InChI=1S/C15H21NO2S/c1-2-3-9-18-11-14-10-16(15(17)12-19-14)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3 |
InChI Key |
PIQGPUBCFQPQIT-UHFFFAOYSA-N |
SMILES |
CCCCOCC1CN(C(=O)CS1)C2=CC=CC=C2 |
Canonical SMILES |
CCCCOCC1CN(C(=O)CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Piperidineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660775.png)
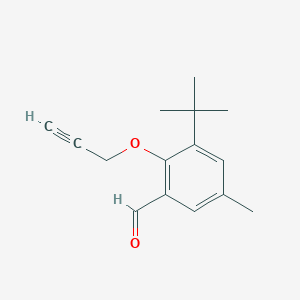
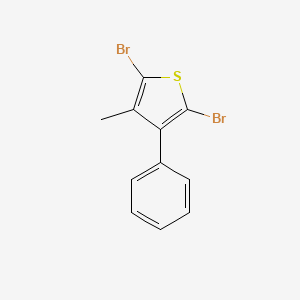
![(17beta)-3,3-[ethylenebis(oxy)]-17-hydroxyandrost-5-ene-17-carbonitrile](/img/structure/B1660779.png)
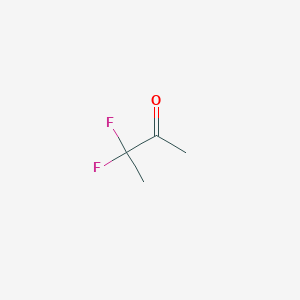

![9H-Carbazole, 3,6-dichloro-9-[(2-chloroethoxy)methyl]-](/img/structure/B1660784.png)
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-nitro-](/img/structure/B1660785.png)
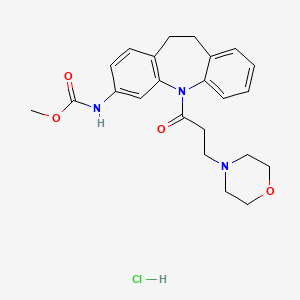
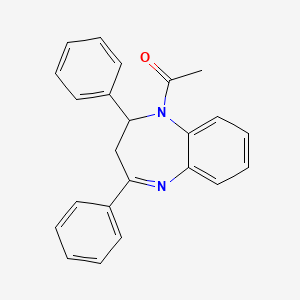
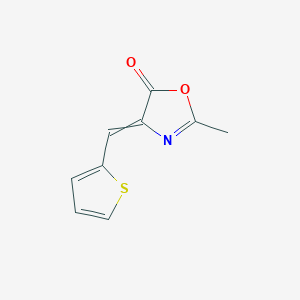
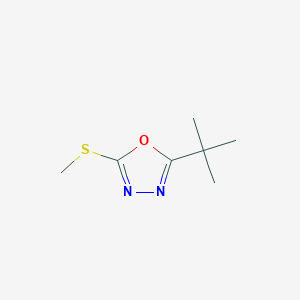
![(6E)-6-[5-(3-nitrophenyl)-3H-1,3,4-oxadiazol-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1660793.png)
![Methyl 3-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1660796.png)
